3-Cyclobutyl-3,3-difluoropropanoic acid
Description
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
3-cyclobutyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C7H10F2O2/c8-7(9,4-6(10)11)5-2-1-3-5/h5H,1-4H2,(H,10,11) |
InChI Key |
NPQOTAKOAMEGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Cyclobutyl-3,3-difluoropropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Cyclobutyl Derivative: The cyclobutyl ring is synthesized through a cyclization reaction of a suitable precursor.
Introduction of Fluorine Atoms: The difluorination of the propanoic acid moiety is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Final Assembly: The cyclobutyl and difluoropropanoic acid moieties are combined under controlled conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclobutyl-3,3-difluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
3-Cyclobutyl-3,3-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating metabolic and inflammatory processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Research Findings
Physicochemical Properties
- Acidity : The chloro analog exhibits stronger acidity (pKa ~1.5) than the fluorinated parent compound (pKa ~2.8) due to chlorine’s electron-withdrawing effects .
- Collision Cross-Section (CCS) : The chloro derivative shows a CCS of 122.4 Ų for [M+H]⁺, indicative of compact molecular packing, whereas bulkier analogs like the acetamido derivative may have higher CCS values .
Commercial and Regulatory Considerations
- Availability : The parent compound (CAS 1581734-87-3) is actively marketed, while the acetamido derivative is discontinued, highlighting supply chain vulnerabilities for specialized fluorinated analogs .
- Safety Profiles : Most analogs lack comprehensive hazard data, emphasizing the need for rigorous toxicity studies, particularly for chloro-containing derivatives .
Biological Activity
3-Cyclobutyl-3,3-difluoropropanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The compound incorporates a cyclobutyl group and two fluorine atoms, which are believed to enhance its biological activity and metabolic stability. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclobutyl ring that contributes to the compound's rigidity and steric hindrance, influencing its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C7H10F2O2 |
| Molecular Weight | 164.15 g/mol |
| SMILES | C1CC(C1)C(C(=O)O)(F)F |
| InChI Key | OGCSTZAOVNBKJZ-UHFFFAOYSA-N |
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various enzymes and receptors, suggesting its potential utility in pharmacological applications. The unique fluorinated structure may enhance binding affinity to biological targets, influencing enzyme activity and receptor interactions.
Potential Pharmacological Applications
- Metabolic Stability : The introduction of fluorine atoms can improve the metabolic stability of compounds, potentially leading to longer-lasting therapeutic effects.
- Enzyme Inhibition : Research indicates that compounds with similar structures may inhibit specific enzymes, which could be explored further with this compound.
- Antiviral Activity : Some derivatives of fluorinated compounds have shown antiviral properties; thus, this compound may warrant investigation in this area.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyclobutyl-2-fluoropropanoic acid | One fluorine atom | Different reactivity profile due to reduced sterics |
| 3-Cyclobutylpropanoic acid | No fluorine atoms | Lacks enhanced stability from fluorination |
| 2,2-Difluoropropanoic acid | No cyclobutyl group | Different applications due to lack of cyclic structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
